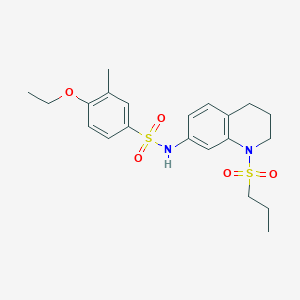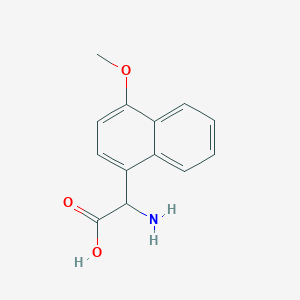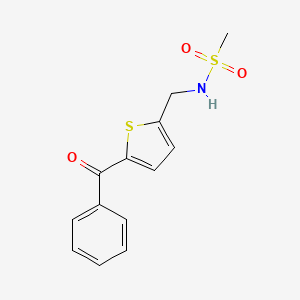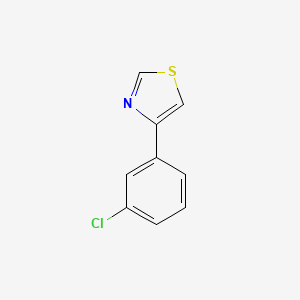
N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. MS-275 has been extensively studied for its potential use in cancer therapy due to its ability to regulate gene expression and induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the compaction of chromatin and the repression of gene expression. By inhibiting HDAC activity, N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide promotes the acetylation of histone proteins and the activation of gene expression. This leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition to its anti-cancer effects, N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, making it a useful tool for studying the role of HDAC enzymes in gene expression and cellular processes. N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to have low toxicity in animal models, making it a relatively safe compound to use in laboratory experiments.
One limitation of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent. Additionally, N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of research is the development of more potent and selective HDAC inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide treatment. Additionally, the combination of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide with other anti-cancer agents is an area of active research, as it may enhance the effectiveness of cancer therapy. Finally, the study of the off-target effects of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide on other enzymes may lead to the identification of new therapeutic targets for the treatment of cancer and other diseases.
Métodos De Síntesis
N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is synthesized through a multi-step process that involves the reaction of 3-aminophenylmethanesulfonamide with 3-bromopropionyl chloride to form N-(3-bromopropionyl)-3-aminophenylmethanesulfonamide. The resulting compound is then reacted with 3-hydroxytetrahydrofuran to form N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating gene expression through the inhibition of HDAC activity. N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been studied for its potential use in the treatment of other diseases, including inflammation, autoimmune disorders, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-26(22,23)20-13-5-2-4-12(10-13)19-16(21)15-6-3-8-18-17(15)25-14-7-9-24-11-14/h2-6,8,10,14,20H,7,9,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLPUGDCHKBGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2382627.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2382630.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B2382632.png)
![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)
![N-[3-(diethylamino)propyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide hydrochloride](/img/structure/B2382635.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)

![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)

![Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382644.png)
